(R)-CPP

Description

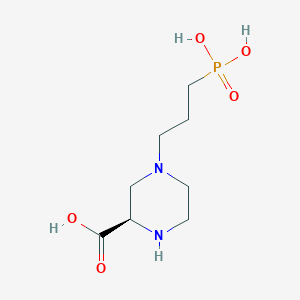

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVGUPIVTLGRGI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501208909 | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126453-07-4 | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126453-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126453074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QV2VT7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-CPP: A Deep Dive into its Antagonistic Action on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to reversibly bind to the glutamate recognition site on the NMDA receptor has made it a valuable tool in neuroscience research for elucidating the physiological and pathological roles of NMDA receptor-mediated glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of (R)-CPP, detailing its binding characteristics, receptor subtype selectivity, and functional effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Competitive Antagonism

(R)-CPP exerts its effects by directly competing with the endogenous agonist, glutamate, for binding to the S1 and S2 domains of the GluN2 subunits of the NMDA receptor.[1][2] This competitive binding prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that is characteristic of NMDA receptor activation.[3] This action effectively blocks the downstream signaling cascades initiated by NMDA receptor-mediated calcium entry.

Quantitative Analysis of (R)-CPP's Interaction with NMDA Receptors

The affinity and selectivity of (R)-CPP for different NMDA receptor subtypes have been extensively characterized through radioligand binding assays and electrophysiological studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of (R)-CPP for NMDA Receptor Subtypes

| NMDA Receptor Subtype | Ki (μM) | Reference |

| GluN2A | 0.041 | |

| GluN2B | 0.27 | |

| GluN2C | 0.63 | |

| GluN2D | 1.99 |

This data demonstrates the selectivity of (R)-CPP, with a significantly higher affinity for GluN2A-containing receptors.

Table 2: Functional Potency (IC50) of (R)-CPP

| Experimental Model | Parameter | Value | Reference |

| Rat Striatal Slices (NMDA-evoked [3H]ACh release) | IC50 | 8 µM | [4] |

Visualizing the Mechanism and Signaling Pathways

To better understand the molecular interactions and downstream consequences of (R)-CPP's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-CPP: A Technical Guide to its Antagonist Properties at the NMDA Receptor Glutamate Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its action is targeted at the glutamate binding site on the GluN2 subunit of the NMDA receptor complex.[2][3] This document provides an in-depth technical overview of the antagonist properties of (R)-CPP, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. (R)-CPP's ability to cross the blood-brain barrier and its activity in vivo make it a valuable tool in neuroscience research for studying the physiological and pathological roles of NMDA receptors.[1]

Quantitative Data

The antagonist properties of (R)-CPP have been quantified across various experimental paradigms. The following tables summarize key binding affinity and potency data, providing a comparative overview of its interaction with different NMDA receptor subunits.

Table 1: Binding Affinity (Ki) of (R)-CPP for NMDA Receptor Subunits

| NMDA Receptor Subunit | Ki (μM) | Source |

| GluN2A | 0.04 - 0.041 | [4] |

| GluN2B | 0.27 - 0.3 | [4] |

| GluN2C | 0.6 - 0.63 | [4] |

| GluN2D | 1.99 - 2.0 | [4] |

| Overall NMDA Receptor | 0.14 | [4] |

Table 2: Functional Potency (IC50/EC50) of (R)-CPP

| Experimental Model | Parameter | Value | Source |

| NMDA-induced depolarizations (isolated frog spinal cord) | pA2 | 6.56 | [4] |

| NMDA-induced sodium efflux (rat brain slices) | pA2 | 6.2 | [4] |

| Sound-induced seizures (DBA/2 mice) | ED50 | 65.8 µmol/kg | [4] |

| Stroboscopic-induced seizures (P. papio photosensitive baboons) | ED50 | 127 µmol/kg | [4] |

| Contextual Fear Conditioning (in vivo) | EC50 | 53 nM (free concentration) | [5] |

| fEPSPNMDA block (hippocampal slices) | IC50 | 434 nM | [5] |

| LTP block (hippocampal slices) | IC50 | 361 nM | [5] |

Mechanism of Action

(R)-CPP functions as a competitive antagonist at the glutamate binding site located on the GluN2 subunits of the NMDA receptor.[1][2] This means that (R)-CPP directly competes with the endogenous agonist, glutamate, for the same binding pocket. By occupying this site, (R)-CPP prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening. This blockade of the ion channel prevents the influx of Ca2+ and Na+ ions, thereby inhibiting the excitatory neurotransmission mediated by the NMDA receptor. The selectivity of (R)-CPP for different GluN2 subunits, with a preference for GluN2A, allows for the dissection of the roles of specific NMDA receptor subtypes in various neuronal processes.

Experimental Protocols

The characterization of (R)-CPP's antagonist properties relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key assays: radioligand binding and electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (R)-CPP for the NMDA receptor.

1. Membrane Preparation:

-

Homogenize frozen brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifuge the homogenate at low speed to remove large debris.[6]

-

Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g).[6]

-

Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[6]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6]

-

On the day of the assay, thaw and resuspend the membranes in the final binding buffer.[6]

2. Binding Assay (Filtration Method):

-

The assay is typically performed in a 96-well plate format.[6]

-

To each well, add the membrane preparation, a solution of the radioligand (e.g., [3H]CGS-19755 or [3H]CPP), and varying concentrations of unlabeled (R)-CPP.[6]

-

To determine non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a saturating, unlabeled ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Dry the filters and measure the radioactivity retained on them using a scintillation counter.[6]

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of (R)-CPP.[6]

-

Plot the specific binding as a function of the (R)-CPP concentration.

-

Determine the IC50 value (the concentration of (R)-CPP that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the functional inhibition of NMDA receptor-mediated currents by (R)-CPP.

1. Cell Preparation:

-

Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA receptor subunits.[7]

-

Plate the cells on coverslips for easy mounting on the microscope stage.[7]

2. Recording Setup:

-

Transfer a coverslip with the cells to a recording chamber continuously perfused with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES).[8]

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with an internal solution (e.g., containing K-gluconate or CsCl, and a buffer).

-

Approach a cell with the pipette and form a high-resistance seal (giga-ohm seal) with the cell membrane.[7]

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[7]

3. Data Acquisition:

-

Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.[9]

-

To isolate NMDA receptor-mediated currents, the external solution should contain antagonists for other glutamate receptors (e.g., NBQX for AMPA receptors) and GABAA receptors (e.g., picrotoxin), and a low concentration of Mg2+.[5][8] Glycine or D-serine should be included as a co-agonist.

-

Evoke NMDA receptor currents by applying a solution containing an NMDA receptor agonist (e.g., NMDA or glutamate).[9]

-

After establishing a stable baseline response, co-apply the agonist with increasing concentrations of (R)-CPP.[9]

-

Record the inhibition of the agonist-evoked current at each (R)-CPP concentration.

4. Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of (R)-CPP.

-

Calculate the percentage of current inhibition for each (R)-CPP concentration.

-

Plot the percentage of inhibition as a function of the (R)-CPP concentration and fit the data to a logistic function to determine the IC50 value.[7]

Visualizations

NMDA Receptor Signaling Pathway

Caption: Competitive antagonism of (R)-CPP at the NMDA receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining (R)-CPP binding affinity.

Logic of Competitive Antagonism

Caption: Decision logic of (R)-CPP's competitive action.

References

- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Electrophysiology [protocols.io]

- 9. benchchem.com [benchchem.com]

(R)-CPP: A Technical Profile on GluN2A Subunit Selectivity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is fundamental to excitatory neurotransmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.[1][2] NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[3][4][5] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, making subunit-selective antagonists highly sought-after tools for both research and therapeutic development.[6] This document provides a detailed technical overview of (R)-CPP [(R)-(-)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid], a potent competitive NMDA receptor antagonist, with a specific focus on its selectivity for receptors containing the GluN2A subunit versus other GluN2 variants.

Quantitative Selectivity Profile

(R)-CPP demonstrates a preferential binding affinity for NMDA receptors incorporating the GluN2A subunit. This selectivity is evident from inhibition constant (Kᵢ) values derived from competitive radioligand binding assays against recombinant NMDA receptors. The compound shows the highest affinity for GluN2A-containing receptors, with progressively lower affinities for GluN2B, GluN2C, and GluN2D subunits.[6]

Table 1: (R)-CPP Inhibition Constants (Kᵢ) at Recombinant NMDA Receptors

| Receptor Subunit Composition | Kᵢ (μM) | Fold Selectivity (vs. GluN2A) |

|---|---|---|

| GluN1/GluN2A | 0.041 | 1.0 |

| GluN1/GluN2B | 0.27 | ~6.6 |

| GluN1/GluN2C | 0.63 | ~15.4 |

| GluN1/GluN2D | 1.99 | ~48.5 |

Data sourced from references[7].

Experimental Methodologies

The quantitative data presented above are primarily generated through two key experimental paradigms: competitive radioligand binding assays and electrophysiological functional assays.

Competitive Radioligand Binding Assay

This biochemical assay quantifies the affinity of a test compound, such as (R)-CPP, by measuring its ability to displace a radiolabeled ligand from the target receptor.

Detailed Protocol:

-

Membrane Preparation:

-

HEK293 cells are transfected with plasmids encoding the specific human NMDA receptor subunits of interest (e.g., GluN1 and GluN2A).

-

Alternatively, rat brain cortical membranes, a rich source of NMDA receptors, can be prepared through homogenization and differential centrifugation to isolate the membrane fraction.[3][8] The tissue is homogenized in an ice-cold buffer, centrifuged at low speed (e.g., 1,000 x g) to remove nuclei, and the resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[3] The final pellet is resuspended and protein concentration is determined.[3]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Reaction wells contain:

-

Assay Buffer: A buffered solution, commonly 50 mM Tris-HCl at pH 7.4.[3]

-

Radioligand: A tritiated NMDA receptor antagonist, such as [³H]CGP 39653 or [³H]CPP, is used at a concentration near its dissociation constant (Kd).

-

Membrane Preparation: A specific amount of membrane protein (e.g., 0.2-0.5 mg/mL) is added to each well.[3]

-

Test Compound: Serial dilutions of (R)-CPP are added to the respective wells to generate a competition curve.

-

-

Control wells are included for Total Binding (no competing compound) and Non-specific Binding (a high concentration of a non-labeled antagonist, like 10 µM PCP, to saturate all specific binding sites).[3]

-

-

Incubation and Filtration:

-

The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.[3]

-

The incubation is terminated by rapid filtration through a glass fiber filter mat (often pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.[3] This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.[3]

-

-

Quantification and Analysis:

-

The dried filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Specific Binding is calculated by subtracting Non-specific Binding from Total Binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of (R)-CPP. The resulting sigmoidal curve is used to calculate the IC₅₀ value (the concentration of (R)-CPP that inhibits 50% of specific radioligand binding).

-

The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on (R)-CPP Binding Affinity and Ki Values

(R)-CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a potent and selective competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of its binding characteristics, the experimental methods used to determine these properties, and the relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

(R)-CPP functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition blocks the influx of cations, particularly Ca²⁺, through the ion channel.[2] The NMDA receptor itself is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits.[3] The glutamate binding site is located on the GluN2 subunits.[3]

Binding Affinity and Ki Values

The affinity of (R)-CPP for the NMDA receptor is high, with Ki values typically in the nanomolar range. The Ki value is the inhibition constant and represents the concentration of the competing ligand ((R)-CPP) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

(R)-CPP exhibits some selectivity for different NMDA receptor subtypes, which are defined by their GluN2 subunit composition (GluN2A, GluN2B, GluN2C, and GluN2D). It generally shows the highest affinity for receptors containing the GluN2A subunit.[4][5]

Table 1: (R)-CPP Ki Values for Recombinant NMDA Receptor Subtypes

| GluN2 Subunit | Ki (μM) |

| GluN2A | 0.041 |

| GluN2B | 0.27 |

| GluN2C | 0.63 |

| GluN2D | 1.99 |

Data sourced from references[4]

Table 2: (R)-CPP Ki Values from Various Binding Assays

| Radioligand | Tissue Preparation | Ki (µM) |

| [³H]D-AP5 | Rat brain membranes | Not specified, but noted as a potent displacer[6] |

| Not specified | Recombinant NMDA receptors | 0.14[7] |

NMDA Receptor Signaling Pathways

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing an influx of Na⁺ and Ca²⁺.[2][8] The rise in intracellular Ca²⁺ acts as a critical second messenger, triggering a cascade of downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[8][9][10]

Key signaling events initiated by NMDA receptor activation include:

-

Activation of Kinases: Increased intracellular Ca²⁺ activates several protein kinases, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[8][11]

-

Gene Expression Regulation: Ca²⁺ influx can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression related to long-term changes in synaptic function.[8][9]

-

Activation of other signaling cascades: The phosphoinositide-3-kinase (PI3K)-Akt pathway and the ERK1/2 pathway are also influenced by NMDA receptor activity.[9]

By blocking Ca²⁺ entry, (R)-CPP effectively inhibits these downstream signaling cascades.

Caption: (R)-CPP competitively antagonizes the NMDA receptor, blocking downstream signaling.

Experimental Protocols

The determination of binding affinity (Ki values) for compounds like (R)-CPP predominantly relies on radioligand binding assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[12]

Objective: To determine the inhibition constant (Ki) of (R)-CPP for the NMDA receptor.

Materials:

-

Receptor Source: Rat brain cortical membranes or cells expressing specific recombinant NMDA receptor subtypes.[3]

-

Radioligand: A tritium-labeled NMDA receptor antagonist, such as [³H]CGP 39653 or [³H]CGS 19755.[3][13]

-

Test Compound: (R)-CPP in a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl.

-

Wash Buffer: Ice-cold buffer to stop the reaction.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[3][14]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in an ice-cold buffer.[3]

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[3]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., via BCA or Bradford assay).[3] Store aliquots at -80°C.

-

-

Assay Setup:

-

On the day of the assay, thaw the membrane preparation on ice.[3]

-

In a 96-well plate, set up triplicate wells for:

-

-

Incubation:

-

Filtration and Washing:

-

Quantification:

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the (R)-CPP concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of (R)-CPP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Caption: Step-by-step workflow for determining Ki values via radioligand binding assay.

References

- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

(R)-CPP: A Technical Guide to its Function as a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP. It details its mechanism of action as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

(R)-CPP exerts its effects by competing with the endogenous co-agonist glutamate at its binding site on the GluN2 subunits of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to its GluN1 subunit for activation.[1] Upon activation and in conjunction with postsynaptic membrane depolarization which relieves a magnesium (Mg²⁺) block, the channel opens, allowing for the influx of cations, most notably Calcium (Ca²⁺).[2] This Ca²⁺ influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[3]

As a competitive antagonist, (R)-CPP binds to the glutamate binding site on the GluN2 subunit, preventing glutamate from binding and thereby inhibiting receptor activation.[2] This blockade of the NMDA receptor prevents ion influx and subsequent downstream signaling. (R)-CPP is the more active enantiomer of the racemic mixture (RS)-CPP and has the significant advantage of being able to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[4]

dot

Quantitative Data

The following tables summarize the binding affinities and in vivo efficacy of (R)-CPP.

Table 1: Binding Affinity of (R)-CPP for NMDA Receptor Subunits

| NMDA Receptor Subunit | Kᵢ (μM) |

| GluN2A | 0.041[5] |

| GluN2B | 0.27[5] |

| GluN2C | 0.63[5] |

| GluN2D | 1.99[5] |

Table 2: In Vivo Efficacy of (R)-CPP

| Behavioral Assay | Animal Model | IC₅₀ |

| Contextual Fear Conditioning | Mouse | 2.3 mg/kg (IP)[4] |

Table 3: Pharmacokinetic Parameters of (RS)-CPP

| Parameter | Value | Species |

| Elimination Half-life (t₁/₂) - Plasma | 8.8 minutes | Mouse[6] |

| Elimination Half-life (t₁/₂) - Brain | 14.3 minutes | Mouse[6] |

| Brain to Plasma Concentration Ratio | ~1:18 | Mouse[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize (R)-CPP.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of (R)-CPP for the NMDA receptor.

-

Materials:

-

Rat brain cortical membranes (or cells expressing specific NMDA receptor subunits)

-

Radioligand: e.g., [³H]CGP 39653 (a competitive NMDA receptor antagonist)

-

(R)-CPP (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation fluid

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of (R)-CPP in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding wells: Assay buffer.

-

Non-specific Binding (NSB) wells: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653).

-

Competition wells: Dilutions of (R)-CPP.

-

-

Add the radioligand (e.g., [³H]CGP 39653) to all wells at a final concentration near its Kd value.

-

Add the membrane preparation (20-50 µg of protein per well) to all wells.

-

Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

-

Plot the percentage of specific binding against the log concentration of (R)-CPP.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

-

Materials:

-

Cultured neurons or cells expressing NMDA receptors.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

NMDA (agonist).

-

(R)-CPP (antagonist).

-

Patch-clamp amplifier and data acquisition system.

-

-

Procedure:

-

Prepare cells on coverslips for recording.

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) to evoke an inward NMDA receptor-mediated current.

-

After establishing a stable baseline current, co-apply NMDA with increasing concentrations of (R)-CPP.

-

Record the inhibition of the NMDA-evoked current at each concentration of (R)-CPP.

-

Wash out (R)-CPP to check for reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of (R)-CPP.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of (R)-CPP and fit the data with a logistic function to determine the IC₅₀ value.

-

Contextual Fear Conditioning

This protocol is for assessing the effect of (R)-CPP on hippocampus-dependent learning and memory in mice.[4]

-

Materials:

-

Male C57BL/6J mice.

-

Fear conditioning apparatus with a grid floor connected to a shock generator.

-

(R)-CPP.

-

Vehicle (e.g., saline).

-

-

Procedure:

-

Habituation: Handle the mice for several days before the experiment.

-

Drug Administration: Administer (R)-CPP (e.g., 0, 1, 3, 10 mg/kg, IP) or vehicle to different groups of mice 30-60 minutes before the training session.

-

Training (Day 1):

-

Place each mouse in the fear conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).

-

Deliver a series of foot shocks (e.g., 2 shocks of 0.7 mA for 2 seconds, with a 1-minute interval).

-

Return the mouse to its home cage after the training session.

-

-

Context Test (Day 2):

-

Place each mouse back into the same conditioning chamber for a set period (e.g., 5 minutes) without delivering any shocks.

-

Record the mouse's behavior, specifically the amount of time it spends "freezing" (complete immobility except for respiration).

-

-

-

Data Analysis:

-

Quantify the percentage of time spent freezing during the context test.

-

Compare the freezing behavior between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

If a dose-response is observed, calculate the IC₅₀ for the suppression of freezing behavior.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel NMDA receptor antagonist like (R)-CPP.

dot

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]

- 6. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Structure and Synthesis of (R)-CPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CPP, chemically known as (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its enantioselective interaction with the glutamate binding site, particularly on GluN2A-containing NMDA receptors, has made it a valuable tool in neuroscience research. This document provides an in-depth overview of the chemical structure, physicochemical properties, and a representative enantioselective synthesis of (R)-CPP. Furthermore, it details its mechanism of action through the modulation of NMDA receptor signaling pathways.

Chemical Structure and Properties

(R)-CPP is a piperazine derivative containing a carboxylic acid moiety and a phosphonopropyl side chain. The stereochemistry at the C2 position of the piperazine ring is crucial for its high affinity and selectivity towards the NMDA receptor.

Table 1: Chemical and Physical Properties of (R)-CPP

| Property | Value | Reference |

| IUPAC Name | (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

| Molecular Formula | C₈H₁₇N₂O₅P | [1] |

| Molecular Weight | 252.21 g/mol | [1] |

| CAS Number | 126453-07-4 | [1] |

| SMILES | O=P(O)(O)CCCN1CCN--INVALID-LINK--C(O)=O | |

| Solubility | Soluble in water (100 mM) | [1] |

| Storage | Room temperature (desiccate) | [1] |

Enantioselective Synthesis of (R)-CPP

The synthesis of (R)-CPP in its enantiomerically pure form is critical for its specific biological activity. The following is a representative synthetic pathway, based on established chemical principles. For precise experimental details, including reagent quantities, reaction conditions, and yields, consulting the original peer-reviewed literature, such as the work by Aebischer et al. (1989), is highly recommended.

General Synthetic Strategy

The synthesis typically involves the construction of the chiral piperazine-2-carboxylic acid core, followed by the alkylation of the N4 position with a phosphonopropyl group.

Caption: General synthetic workflow for (R)-CPP.

Experimental Protocol (Representative)

Step 1: Synthesis of (R)-Piperazine-2-carboxylic acid derivative: This step often starts from a readily available chiral starting material like (R)-aspartic acid. The synthesis involves a series of reactions to form the piperazine ring while retaining the stereochemistry at the alpha-carbon. This may include cyclization, reduction, and protection of functional groups.

Step 2: N-Alkylation: The protected (R)-piperazine-2-carboxylic acid derivative is then alkylated at the N4 position. This is typically achieved by reacting it with a suitable 3-halopropylphosphonic acid ester in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).

Step 3: Deprotection: The final step involves the removal of all protecting groups from the carboxylic acid and phosphonic acid moieties. This is usually accomplished by acid hydrolysis (e.g., with concentrated HCl) to yield the final product, (R)-CPP.

Table 2: Representative Synthetic Protocol Data

| Step | Key Reagents | General Conditions | Product |

| 1 | (R)-Aspartic acid, various reagents for cyclization and protection | Multi-step, specific conditions vary | Protected (R)-piperazine-2-carboxylic acid |

| 2 | Diethyl 3-bromopropylphosphonate, K₂CO₃, DMF | Heat | Protected (R)-CPP |

| 3 | Concentrated HCl | Reflux | (R)-CPP |

Mechanism of Action and Signaling Pathway

(R)-CPP exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ into the postsynaptic neuron. (R)-CPP shows a degree of selectivity for NMDA receptors containing the GluN2A subunit.[2]

The blockade of NMDA receptors by (R)-CPP has significant downstream consequences for intracellular signaling cascades that are crucial for synaptic plasticity, learning, and memory.

Caption: (R)-CPP antagonism of the NMDA receptor signaling pathway.

The inhibition of Ca²⁺ influx prevents the activation of calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). These kinases are pivotal in the molecular processes that underlie long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking these pathways, (R)-CPP can impair these forms of synaptic plasticity.

Conclusion

(R)-CPP remains a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-defined chemical structure, coupled with a challenging but achievable enantioselective synthesis, allows for precise investigations into the role of GluN2A-containing NMDA receptors in physiological and pathological processes. A thorough understanding of its synthesis and mechanism of action is essential for its effective application in neuroscience and drug development.

References

A Comparative Analysis of (R)-CPP and (S)-CPP Enantiomer Activity at the NMDA Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological activity of the (R) and (S) enantiomers of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the stereoselectivity of CPP and its implications for neuroscience research.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Consequently, it is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. CPP is a highly selective and potent competitive antagonist at the NMDA receptor glutamate binding site. As a chiral molecule, CPP exists as two enantiomers, (R)-CPP and (S)-CPP. The available scientific literature overwhelmingly indicates that the pharmacological activity of CPP resides almost exclusively in the (R)-enantiomer, which is significantly more potent than the (S)-enantiomer. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing enantiomeric activity, and visualizes key pathways and workflows.

Data Presentation: Quantitative Comparison of (R)-CPP and (S)-CPP Activity

A thorough review of the literature reveals a significant disparity in the available quantitative data for the two enantiomers of CPP. The (R)-enantiomer is well-characterized as the active form, with extensive data on its binding affinity and potency. In contrast, specific quantitative data for the (S)-enantiomer is sparse, with most studies focusing on the racemate ((RS)-CPP) or the more active (R)-form.

The following table summarizes the available binding affinity (Ki) data for (R)-CPP at different NMDA receptor subunits. This data highlights the stereoselectivity of CPP and the preference of the (R)-enantiomer for GluN2A-containing receptors.[1][2]

| Enantiomer | NMDA Receptor Subunit | Binding Affinity (Ki) in µM |

| (R)-CPP | GluN2A | 0.041[1] |

| GluN2B | 0.27[1] | |

| GluN2C | 0.63[1] | |

| GluN2D | 1.99[1] | |

| (S)-CPP | All Subunits | Data not readily available in the literature |

Note: The lack of specific Ki values for (S)-CPP in the literature underscores the significant difference in potency between the two enantiomers, with the (S)-form being considered largely inactive.

The racemate, (RS)-CPP, is also a potent NMDA receptor antagonist and is known to be active in vivo, crossing the blood-brain barrier.[3][4]

Signaling Pathways and Experimental Workflows

To understand the context of (R)-CPP and (S)-CPP activity, it is essential to visualize the NMDA receptor signaling pathway and the experimental workflows used to compare enantiomer activity.

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor. (R)-CPP acts as a competitive antagonist at the glutamate binding site on the GluN2 subunits, thereby inhibiting this pathway.

Experimental Workflow for Comparing Enantiomer Activity

The following diagram outlines a typical experimental workflow for comparing the in vitro and in vivo activity of (R)-CPP and (S)-CPP.

Experimental Protocols

Competitive NMDA Receptor Radioligand Binding Assay

This protocol details a method to determine the binding affinity (Ki) of (R)-CPP and (S)-CPP for the NMDA receptor in rat brain membranes.

Materials:

-

Rat brain cortices

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]CPP or [³H]CGP 39653 (a potent NMDA antagonist radioligand)

-

Non-specific binding control: A high concentration of unlabeled (RS)-CPP or another potent NMDA antagonist.

-

(R)-CPP and (S)-CPP test compounds

-

96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)

-

Polyethylenimine (PEI) solution (0.3% w/v)

-

Scintillation cocktail

-

Scintillation counter

-

Homogenizer

-

Centrifuge

-

Plate shaker

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer.

-

Pre-treat the filter plates by soaking them in 0.3% PEI for at least 30 minutes to reduce non-specific binding.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer + radioligand + membrane suspension.

-

Non-specific Binding: Assay buffer + radioligand + high concentration of unlabeled antagonist + membrane suspension.

-

Test Compound: Assay buffer + radioligand + serial dilutions of (R)-CPP or (S)-CPP + membrane suspension.

-

-

Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.

-

Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow for equilibration.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis in Rodents

This protocol describes a method to assess the in vivo effects of (R)-CPP and (S)-CPP on extracellular neurotransmitter levels in a specific brain region of a freely moving rodent.

Materials:

-

Adult rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate membrane length and molecular weight cut-off)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector (preferably refrigerated)

-

Artificial cerebrospinal fluid (aCSF)

-

(R)-CPP and (S)-CPP for administration

-

Surgical instruments

-

Anesthesia

-

HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rodent and place it in the stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex).

-

Slowly lower the guide cannula to the predetermined stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement and surgical screws.

-

Insert a dummy cannula to keep the guide patent and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.

-

Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline of extracellular neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Administer (R)-CPP or (S)-CPP via one of the following methods:

-

Systemic administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Reverse dialysis: Include a known concentration of the compound in the aCSF being perfused through the probe for local administration.

-

-

-

Sample Collection and Analysis:

-

Continue collecting dialysate samples at regular intervals for several hours post-drug administration.

-

Store the collected samples at -80°C until analysis.

-

Quantify the concentrations of relevant neurotransmitters (e.g., glutamate, dopamine, GABA) in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal.

-

Compare the effects of (R)-CPP and (S)-CPP on neurotransmitter levels over time to determine their in vivo potency and efficacy.

-

At the end of the experiment, histologically verify the placement of the microdialysis probe.

-

Conclusion

The stereochemistry of CPP plays a crucial role in its pharmacological activity, with the (R)-enantiomer being a highly potent and selective NMDA receptor antagonist. The lack of readily available quantitative data for the (S)-enantiomer strongly suggests its minimal contribution to the overall activity of the racemate. The experimental protocols provided in this guide offer a framework for the detailed characterization of the stereoselective effects of CPP and other chiral compounds targeting the NMDA receptor. Further research specifically aimed at quantifying the activity of (S)-CPP would be beneficial for a more complete understanding of the structure-activity relationship of this important class of NMDA receptor antagonists.

References

(R)-CPP: A Technical Guide to a Potent and Selective NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP. It details its discovery, pharmacological properties, and its establishment as a critical research tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This document includes quantitative data, key experimental protocols, and visualizations of associated pathways and workflows to facilitate its application in research and development.

Introduction: The Significance of NMDA Receptor Antagonism

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by several receptor subtypes. Among these, the N-methyl-D-aspartate (NMDA) receptor is pivotal for synaptic plasticity, a fundamental process for learning and memory.[1][2] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in a range of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2]

The development of selective NMDA receptor antagonists has been crucial for elucidating the receptor's physiological and pathological roles.[1] (R)-CPP emerged as a highly potent and selective competitive antagonist, acting at the glutamate binding site of the NMDA receptor.[3] Its ability to cross the blood-brain barrier has made it an invaluable tool for in vivo studies.[3][4]

Discovery and Development

(R)-CPP was developed as a conformationally restricted analog of 2-amino-7-phosphonoheptanoic acid (AP7).[5] The introduction of a piperazine ring created a more rigid structure, leading to a significant increase in potency compared to its linear counterparts.[1][4] The development of (R)-CPP and similar compounds, such as CGS-19755 (a rigid analog of AP5), provided researchers with powerful tools to selectively block NMDA receptor function.[1][6][7] These antagonists have been instrumental in demonstrating the role of NMDA receptors in seizures, ischemia, and synaptic plasticity.[1][7][8]

The workflow for the discovery and development of a research tool like (R)-CPP typically follows a structured path from initial design and synthesis to comprehensive characterization.

Pharmacological Profile

(R)-CPP is a competitive antagonist, meaning it binds to the same site as the endogenous agonist, glutamate, on the NMDA receptor, thereby preventing its activation.[3][9] It exhibits high affinity and selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors.[7]

Binding Affinity and Potency

Quantitative analysis has established the high affinity of (R)-CPP for the NMDA receptor. It shows some preference for receptors containing the GluN2A subunit.[10][11]

| Parameter | Receptor/Assay | Value | Reference |

| IC₅₀ | [³H]CPP Binding (Rat Brain) | 50 nM | [7] |

| Kᵢ | Recombinant GluN2A-containing NMDAR | 0.041 µM (41 nM) | [10][11] |

| Kᵢ | Recombinant GluN2B-containing NMDAR | 0.27 µM (270 nM) | [10][11] |

| Kᵢ | Recombinant GluN2C-containing NMDAR | 0.63 µM (630 nM) | [10][11] |

| Kᵢ | Recombinant GluN2D-containing NMDAR | 1.99 µM (1990 nM) | [10][11] |

| IC₅₀ | NMDA fEPSP Block (in vitro) | 434 nM | [4][12] |

| IC₅₀ | LTP Suppression (in vitro) | 361 nM | [4][12] |

In Vivo Activity

(R)-CPP has demonstrated robust effects in various animal models, highlighting its utility as a research tool. It possesses anticonvulsant, anxiolytic, and neuroprotective properties.[6][8]

| In Vivo Model | Species | Effect | ED₅₀ / Dose | Reference |

| Maximal Electroshock | Mouse | Anticonvulsant | 2.0 mg/kg (i.p.) | [7] |

| Maximal Electroshock | Rat | Anticonvulsant | 3.8 mg/kg (i.p.) | [7] |

| Conflict Test (Anxiety) | Rat | Anxiolytic | 1.73 mg/kg (i.p.) | [6] |

| Contextual Fear Conditioning | Mouse | Memory Impairment | EC₅₀ = 2.3 mg/kg | [4] |

Key Signaling Pathways

The binding of (R)-CPP to the glutamate site on the NMDA receptor prevents the conformational changes necessary for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action inhibits the downstream signaling cascades that are crucial for synaptic plasticity and, in excess, lead to excitotoxicity.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize (R)-CPP. Specific parameters may vary between laboratories.

Radioligand Binding Assay

This assay quantifies the affinity of (R)-CPP for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ of (R)-CPP at the NMDA receptor.

Materials:

-

Radioligand: [³H]-CPP or [³H]-CGS 19755.[7]

-

Tissue Preparation: Crude synaptic membranes from rat forebrain.

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Apparatus: Centrifuge, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled (R)-CPP (the competitor).

-

Separation: After incubation (e.g., 20 min at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of (R)-CPP. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Brain Slice)

This technique measures the effect of (R)-CPP on synaptic transmission in a more intact neural circuit.

Objective: To determine the IC₅₀ of (R)-CPP for blocking NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[4]

Materials:

-

Preparation: Acute hippocampal slices from rodents.

-

Solution: Artificial cerebrospinal fluid (aCSF).

-

Pharmacology: A cocktail to isolate NMDA currents (e.g., CNQX to block AMPA receptors, bicuculline for GABA-A receptors) and various concentrations of (R)-CPP.[4]

-

Apparatus: Slicer (e.g., vibratome), recording chamber, stimulating and recording electrodes, amplifier, digitizer.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick hippocampal slices in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to a recording chamber perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

-

Isolate NMDA fEPSP: Perfuse the slice with aCSF containing AMPA and GABA receptor blockers. Evoke synaptic responses and record the isolated NMDA receptor-mediated fEPSP.[4]

-

Drug Application: After establishing a stable baseline response, perfuse the slice with aCSF containing a known concentration of (R)-CPP. Record the change in the fEPSP amplitude.

-

Data Analysis: Repeat step 4 with multiple concentrations of (R)-CPP. Plot the percentage of fEPSP inhibition against the log concentration of (R)-CPP to determine the IC₅₀.[4]

Conclusion

(R)-CPP has been a cornerstone in neuroscience research for decades. Its high potency, selectivity, and in vivo activity have enabled countless studies that have shaped our understanding of the NMDA receptor's role in health and disease.[3][6] The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this powerful pharmacological tool in their own investigations into the complexities of glutamatergic neurotransmission.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NMDA antagonists, CPP and CGS 19755, lack affinity for central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. (R)-CPP | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]

- 11. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]

- 12. biorxiv.org [biorxiv.org]

The Role of (R)-CPP in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory glutamatergic neurotransmission in the central nervous system. By binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, (R)-CPP effectively blocks its activation, thereby modulating a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of (R)-CPP, its mechanism of action, and its effects on glutamatergic signaling. We present quantitative data on its binding affinities and inhibitory concentrations, detail key experimental methodologies for its characterization, and visualize the complex signaling pathways it influences. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and target the glutamatergic system.

Introduction to (R)-CPP and Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the vertebrate nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a variety of ionotropic and metabotropic receptors. Among these, the NMDA receptor is unique due to its voltage-dependent activation, high calcium permeability, and its role as a molecular coincidence detector.[2][3] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[3][4]

(R)-CPP is a rigid analog of 2-amino-7-phosphonoheptanoate and a highly potent and selective competitive antagonist at the NMDA receptor.[5] It acts by competing with glutamate for its binding site on the GluN2 subunit. A key advantage of (R)-CPP in experimental studies is its ability to cross the blood-brain barrier, allowing for systemic administration in in vivo models.[3] The R-isomer is the more active enantiomer of the racemic mixture (RS)-CPP.[6]

Mechanism of Action of (R)-CPP

(R)-CPP exerts its effects by competitively inhibiting the binding of glutamate to the agonist binding domain of the GluN2 subunit of the NMDA receptor.[7][8] This prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[2][9] This blockade of ion flow inhibits the downstream signaling cascades that are initiated by NMDA receptor activation.

(R)-CPP displays some selectivity for NMDA receptors containing the GluN2A subunit.[6][10] This subunit selectivity can influence its functional effects in different brain regions and at different developmental stages.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for (R)-CPP's interaction with NMDA receptors.

| Parameter | Receptor Subtype | Value (μM) | Reference |

| Ki | GluN2A | 0.041 | [6][10] |

| GluN2B | 0.27 | [6][10] | |

| GluN2C | 0.63 | [6][10] | |

| GluN2D | 1.99 | [6][10] | |

| IC50 | NMDA-evoked [³H]ACh release | 8 | [5] |

| fEPSPNMDA | 0.434 | [5] | |

| Long-Term Potentiation (LTP) | 0.361 | [5] | |

| EC50 | Contextual Fear Conditioning | 0.053 | [5] |

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (R)-CPP for different NMDA receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) expressing specific recombinant NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand that binds to the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653). The incubation is performed in the presence of varying concentrations of unlabeled (R)-CPP.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of (R)-CPP that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiology: In Vitro Slice Recording

This technique is used to measure the effect of (R)-CPP on synaptic transmission and plasticity, such as Long-Term Potentiation (LTP).

Methodology:

-

Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the brain region of interest (e.g., hippocampus) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendritic region of neurons (e.g., stratum radiatum of CA1) using a glass microelectrode. Synaptic responses are evoked by stimulating afferent fibers (e.g., Schaffer collaterals).

-

Drug Application: After establishing a stable baseline recording, (R)-CPP is bath-applied to the slice at a known concentration.

-

LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

-

Data Analysis: The amplitude and/or slope of the fEPSPs are measured before and after the application of (R)-CPP and before and after LTP induction. The percentage of inhibition of the NMDA receptor-mediated component of the EPSP and the blockade of LTP are then quantified.

In Vivo Microdialysis

This technique allows for the in vivo measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (aCSF) at a slow, constant flow rate. Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.

-

Drug Administration: (R)-CPP can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentration of glutamate, GABA, and other neurotransmitters in the dialysate samples is determined using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

-

Data Analysis: Changes in the extracellular concentrations of neurotransmitters following the administration of (R)-CPP are analyzed and compared to baseline levels.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by (R)-CPP

(R)-CPP, by blocking NMDA receptor activation, inhibits the influx of calcium and the subsequent activation of numerous downstream signaling cascades. The following diagrams illustrate the key pathways affected.

References

- 1. Development and characterization of functional antibodies targeting NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unconventional NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Potential of (R)-CPP

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CPP, the R-enantiomer of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission, is critically involved in synaptic plasticity, learning, and memory.[1] However, its overactivation under pathological conditions, such as stroke and traumatic brain injury, leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[2][3] (R)-CPP's ability to selectively block the NMDA receptor makes it a compelling candidate for neuroprotective therapies aimed at mitigating the detrimental effects of excitotoxic insults. This technical guide provides a comprehensive overview of the neuroprotective potential of (R)-CPP, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Mechanism of Action

(R)-CPP exerts its neuroprotective effects primarily by competitively antagonizing the glutamate binding site on the NMDA receptor.[4] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the opening of the ion channel and reducing the influx of calcium ions (Ca2+). The reduction in intracellular calcium is a critical step in preventing the activation of downstream neurotoxic cascades.

(R)-CPP exhibits a degree of selectivity for NMDA receptors containing the GluN2A subunit.[4] This selectivity may be advantageous, as different NMDA receptor subunits are implicated in distinct physiological and pathological processes. By preferentially targeting GluN2A-containing receptors, (R)-CPP may offer a more targeted neuroprotective effect with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists.

The downstream signaling pathways modulated by (R)-CPP-mediated NMDA receptor antagonism are multifaceted and central to its neuroprotective action. By attenuating Ca2+ influx, (R)-CPP is hypothesized to prevent the activation of several key enzymes and transcription factors involved in neuronal apoptosis and necrosis. These include:

-

Calpains and Caspases: Excessive intracellular Ca2+ can activate calpains, a family of calcium-dependent proteases, and trigger caspase cascades, both of which play significant roles in the execution of apoptotic cell death.[5][6][7][8][9]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a complex signaling cascade that can mediate both pro-survival and pro-death signals depending on the nature and duration of the stimulus.[10][11][12][13][14] Dysregulation of this pathway following excitotoxic insults can contribute to neuronal damage.

-

CREB Phosphorylation: The transcription factor cAMP response element-binding protein (CREB) is crucial for neuronal survival and plasticity. Its phosphorylation at Serine 133 is often associated with the transcription of pro-survival genes.[15][16][17] Excitotoxicity can lead to a transient and detrimental pattern of CREB phosphorylation.

By blocking the initial excitotoxic trigger, (R)-CPP is believed to preserve the integrity of these critical signaling pathways, thereby promoting neuronal survival.

Data Presentation

The neuroprotective potential of (R)-CPP has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.

| Receptor Subunit | Ki (μM)[4] |

| GluN2A | 0.041 |

| GluN2B | 0.27 |

| GluN2C | 0.63 |

| GluN2D | 1.99 |

| Table 1: Binding Affinity of (R)-CPP for NMDA Receptor Subunits |

| Animal Model | Treatment Paradigm | Dose | Infarct Volume Reduction (%) | Reference |

| Cat Middle Cerebral Artery Occlusion | Pretreatment | 15 mg/kg | 64 | [18] |

| Cat Middle Cerebral Artery Occlusion | Pretreatment | 4.5 mg/kg | 60 | [18] |

| Cat Middle Cerebral Artery Occlusion | Treatment 1 hour post-occlusion | Not specified | Not significant | [18] |